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molecular formula C9H15NOS B018467 (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS No. 132335-44-5

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Cat. No. B018467
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362279B2

Procedure details

Added 50 liters of 20% sodium hydroxide solution to a cooled solution of 100 Kgs. of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride, 100 liters of methanol and 25 liters of water at 0-5° C. Added a solution of 10 Kgs. of sodium borohydride in 50 liters of 20% sodium hydroxide to the above reaction mixture slowly at 0-5° C. in 5 hours. Allowed the reaction mixture temperature to 25-30° C. Stirred the reaction mixture for 6 hours at 25-30° C. Extracted the reaction mixture with methylene chloride. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 40° C. Added 25 liters of hexanes to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 40° C. Added 100 liters of hexanes to the above reaction mixture. Heated the reaction mixture to reflux. Stirred the reaction mixture for 60 minutes. Cooled the reaction mixture to 0-5° C. and stirred the reaction mixture for 3 hours. Filtered the precipitated solid and washed with chilled hexanes. Dried the material at 50-55° C. for 6 hours to get the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step Two
Name
Quantity
25 L
Type
reactant
Reaction Step Three
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 L
Type
solvent
Reaction Step Five
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:13])[CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].CO.O.[BH4-].[Na+]>[OH-].[Na+]>[CH3:13][N:3]([CH3:2])[CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Step Two
Name
Quantity
100 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
25 L
Type
reactant
Smiles
O
Step Four
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 L
Type
solvent
Smiles
[OH-].[Na+]
Step Six
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 L
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirred the reaction mixture for 6 hours at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C
CUSTOM
Type
CUSTOM
Details
to 25-30° C
EXTRACTION
Type
EXTRACTION
Details
Extracted the reaction mixture with methylene chloride
CUSTOM
Type
CUSTOM
Details
Separated the organic and aqueous layers
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous layer with methylene chloride
WASH
Type
WASH
Details
Washed the organic layer with 10% sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 40° C
ADDITION
Type
ADDITION
Details
Added 25 liters of hexanes to the above reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 40° C
ADDITION
Type
ADDITION
Details
Added 100 liters of hexanes to the above reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heated the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
Stirred the reaction mixture for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred the reaction mixture for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtered the precipitated solid
WASH
Type
WASH
Details
washed with chilled hexanes
CUSTOM
Type
CUSTOM
Details
Dried the material at 50-55° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08362279B2

Procedure details

Added 50 liters of 20% sodium hydroxide solution to a cooled solution of 100 Kgs. of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride, 100 liters of methanol and 25 liters of water at 0-5° C. Added a solution of 10 Kgs. of sodium borohydride in 50 liters of 20% sodium hydroxide to the above reaction mixture slowly at 0-5° C. in 5 hours. Allowed the reaction mixture temperature to 25-30° C. Stirred the reaction mixture for 6 hours at 25-30° C. Extracted the reaction mixture with methylene chloride. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 40° C. Added 25 liters of hexanes to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 40° C. Added 100 liters of hexanes to the above reaction mixture. Heated the reaction mixture to reflux. Stirred the reaction mixture for 60 minutes. Cooled the reaction mixture to 0-5° C. and stirred the reaction mixture for 3 hours. Filtered the precipitated solid and washed with chilled hexanes. Dried the material at 50-55° C. for 6 hours to get the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step Two
Name
Quantity
25 L
Type
reactant
Reaction Step Three
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 L
Type
solvent
Reaction Step Five
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:13])[CH2:4][CH2:5][C:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=[O:7].CO.O.[BH4-].[Na+]>[OH-].[Na+]>[CH3:13][N:3]([CH3:2])[CH2:4][CH2:5][CH:6]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:7] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Step Two
Name
Quantity
100 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
25 L
Type
reactant
Smiles
O
Step Four
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 L
Type
solvent
Smiles
[OH-].[Na+]
Step Six
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 L
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirred the reaction mixture for 6 hours at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C
CUSTOM
Type
CUSTOM
Details
to 25-30° C
EXTRACTION
Type
EXTRACTION
Details
Extracted the reaction mixture with methylene chloride
CUSTOM
Type
CUSTOM
Details
Separated the organic and aqueous layers
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous layer with methylene chloride
WASH
Type
WASH
Details
Washed the organic layer with 10% sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 40° C
ADDITION
Type
ADDITION
Details
Added 25 liters of hexanes to the above reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 40° C
ADDITION
Type
ADDITION
Details
Added 100 liters of hexanes to the above reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heated the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
Stirred the reaction mixture for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred the reaction mixture for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtered the precipitated solid
WASH
Type
WASH
Details
washed with chilled hexanes
CUSTOM
Type
CUSTOM
Details
Dried the material at 50-55° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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